
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- is an organic compound with the molecular formula C14H16BrNO. This compound is characterized by the presence of a butenamide backbone with a bromophenyl group, a cyclopropyl group, and a methyl group. The (Z)-configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with cyclopropylamine to form an imine intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired butenamide compound. The reaction conditions typically involve the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopropyl group can enhance the compound’s binding affinity and stability, while the butenamide backbone provides structural rigidity.
類似化合物との比較
Similar Compounds
- 2-Butenamide, N-(4-bromophenyl)-3-methyl-
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-Butenamide, 3-(4-bromophenyl)-N-cyclopropyl-2-methyl-, (Z)- is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This compound’s specific geometric isomerism also contributes to its unique reactivity and interactions compared to similar compounds.
特性
CAS番号 |
60548-45-0 |
|---|---|
分子式 |
C14H16BrNO |
分子量 |
294.19 g/mol |
IUPAC名 |
(Z)-3-(4-bromophenyl)-N-cyclopropyl-2-methylbut-2-enamide |
InChI |
InChI=1S/C14H16BrNO/c1-9(11-3-5-12(15)6-4-11)10(2)14(17)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,17)/b10-9- |
InChIキー |
HBVSUMMDBHAAQS-KTKRTIGZSA-N |
異性体SMILES |
C/C(=C(\C)/C(=O)NC1CC1)/C2=CC=C(C=C2)Br |
正規SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



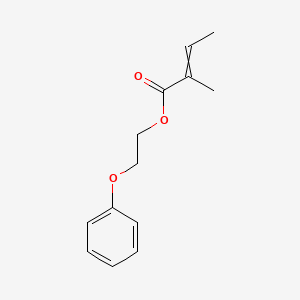
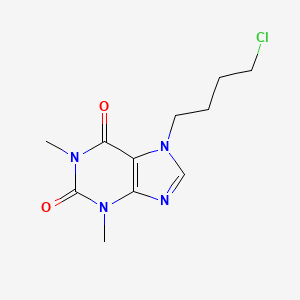
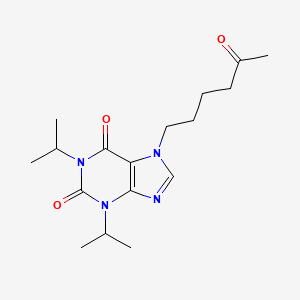
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
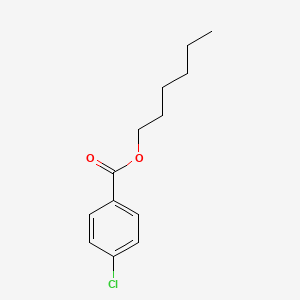
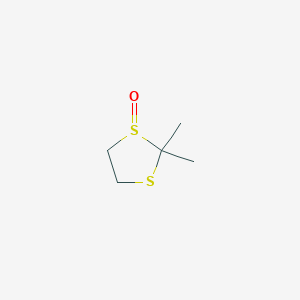

![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
